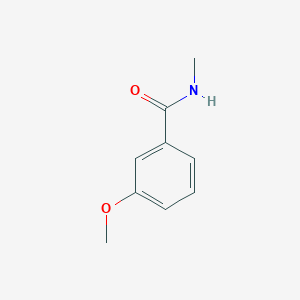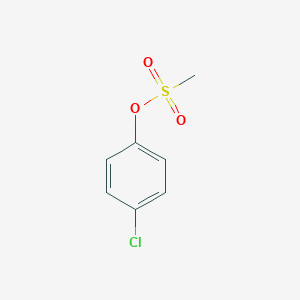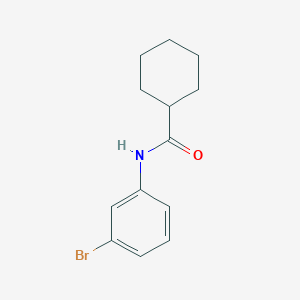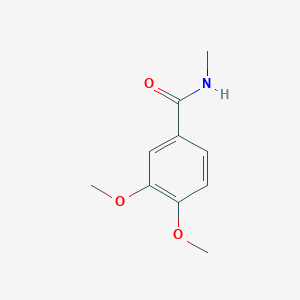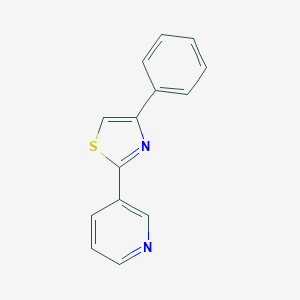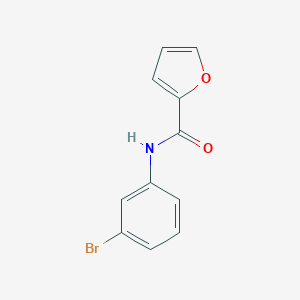
N-(3-bromophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)furan-2-carboxamide involves the inhibition of certain enzymes, which can lead to changes in gene expression and cell growth. Specifically, this compound has been shown to inhibit histone deacetylases, which are involved in the modification of histone proteins that regulate gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)furan-2-carboxamide are still being studied. However, it has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(3-bromophenyl)furan-2-carboxamide. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)furan-2-carboxamide involves several steps, including the reaction of 3-bromophenylboronic acid with furan-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)furan-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. One area of research involves the inhibition of specific enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
19771-82-5 |
|---|---|
Nombre del producto |
N-(3-bromophenyl)furan-2-carboxamide |
Fórmula molecular |
C11H8BrNO2 |
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
Clave InChI |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



